A Technical Guide to 6-Aminoquinazoline-2,4(1H,3H)-dione: A Versatile Scaffold for Drug Discovery
A Technical Guide to 6-Aminoquinazoline-2,4(1H,3H)-dione: A Versatile Scaffold for Drug Discovery
Abstract: The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Among its various oxidized forms, the quinazoline-2,4(1H,3H)-dione core is a foundational scaffold for numerous therapeutic agents.[3] Functionalization of this core is a key strategy for modulating pharmacological activity, and the introduction of an amino group at the C6 position yields 6-Aminoquinazoline-2,4(1H,3H)-dione, a critical intermediate and building block. This amino group provides a versatile chemical handle for creating extensive libraries of derivatives. This technical guide offers an in-depth analysis of 6-Aminoquinazoline-2,4(1H,3H)-dione, detailing its chemical identity, synthesis, and its significant role as a scaffold in the development of novel therapeutics, particularly in oncology and antimicrobial research.
Part 1: Core Compound Identification and Properties
6-Aminoquinazoline-2,4(1H,3H)-dione is a heterocyclic aromatic compound featuring the quinazolinedione core with a primary amine substituent on the benzene ring. This seemingly simple addition is a cornerstone of its utility in synthetic and medicinal chemistry.
Chemical Structure and Identifiers
The fundamental properties of this compound are summarized below, providing essential data for researchers.
Table 1: Compound Identification
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 6-amino-1H-quinazoline-2,4-dione | [4] |
| CAS Number | 54243-58-2 | [4] |
| Molecular Formula | C₈H₇N₃O₂ | [4] |
| Molecular Weight | 177.16 g/mol | [4] |
| Parent Compound | Quinazoline-2,4(1H,3H)-dione | [5][6] |
| Parent CAS | 86-96-4 |[5][6] |
Part 2: Synthesis and Characterization
The synthesis of quinazoline-2,4(1H,3H)-diones is a well-established area of heterocyclic chemistry. The most common and direct route involves the cyclization of a substituted anthranilic acid derivative.
Principle of Synthesis
The formation of the quinazoline-2,4(1H,3H)-dione ring system is typically achieved by reacting an anthranilic acid with a carbonyl-containing reagent, such as urea, potassium cyanate, or phosgene derivatives. For the synthesis of the 6-amino derivative, the logical starting material is 2,5-diaminobenzoic acid or, more commonly, its precursor, 5-nitroanthranilic acid, where the nitro group is reduced to an amine in a subsequent step. The reaction proceeds via an initial acylation of the anthranilic acid's amino group, followed by an intramolecular cyclization to form the fused heterocyclic dione.
General Synthetic Workflow
The following diagram illustrates the general pathway for synthesizing substituted quinazoline-2,4(1H,3H)-diones, which is adaptable for the 6-amino target compound.
Caption: General synthesis workflow for 6-Aminoquinazoline-2,4(1H,3H)-dione.
Detailed Experimental Protocol: Synthesis from 5-Nitroanthranilic Acid
This protocol describes a reliable, two-step method for synthesizing the title compound.
Step 1: Synthesis of 6-Nitroquinazoline-2,4(1H,3H)-dione
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Reagents & Setup: To a round-bottom flask, add 5-nitroanthranilic acid (1 equivalent) and urea (3-4 equivalents). Add glacial acetic acid to serve as the reaction solvent.
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Reaction: Heat the mixture to reflux (typically 120-140°C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Causality Insight: Urea serves as a safe and effective source of the N-C=O fragment required for cyclization. Acetic acid is an ideal solvent as it is polar, has a suitable boiling point for reflux, and facilitates the proton transfer steps in the mechanism.
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Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate out of the solution. Pour the mixture into cold water to ensure complete precipitation.
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Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol to remove residual starting materials and byproducts. The resulting solid is 6-nitroquinazoline-2,4(1H,3H)-dione, which can be used in the next step without further purification if purity is sufficient.
Step 2: Reduction to 6-Aminoquinazoline-2,4(1H,3H)-dione
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Reagents & Setup: Suspend the 6-nitroquinazoline-2,4(1H,3H)-dione (1 equivalent) in ethanol or a mixture of ethanol and water in a flask suitable for hydrogenation.
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Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 8-12 hours.
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Causality Insight: Catalytic hydrogenation with Pd/C is a clean and highly efficient method for reducing aromatic nitro groups to amines with minimal side products.
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Isolation & Purification: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is the target compound, 6-Aminoquinazoline-2,4(1H,3H)-dione. It can be recrystallized from a suitable solvent like ethanol/water if necessary to achieve high purity.
Part 3: The Role of the 6-Amino Group in Medicinal Chemistry
The quinazoline-2,4(1H,3H)-dione scaffold itself is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][7] The strategic placement of an amino group at the C6 position transforms the core scaffold into a highly versatile platform for developing targeted therapeutics.
Strategic Importance of the 6-Amino Functional Group
The primary amine at the C6 position is a potent nucleophile and a key point for chemical modification. It allows for the straightforward synthesis of a vast array of derivatives through well-established chemical reactions:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a class of compounds known to be competitive AMPA receptor antagonists.[8]
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Alkylation: Introduction of alkyl or aryl groups.
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Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
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Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide variety of other functional groups (halogens, cyano, etc.).
This versatility enables chemists to systematically explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.
Application in Drug Discovery Workflow
The diagram below illustrates how 6-Aminoquinazoline-2,4(1H,3H)-dione serves as a central hub for generating diverse chemical entities with distinct biological activities.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino-1H-quinazoline-2,4-dione | C8H7N3O2 | CID 1154156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 86-96-4|Quinazoline-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]
- 6. Quinazolinedione | C8H6N2O2 | CID 64048 - PubChem [pubchem.ncbi.nlm.nih.gov]
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